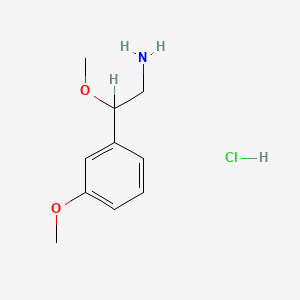

2-Methoxy-2-(3-methoxyphenyl)ethylamine

Description

The exact mass of the compound 2-Methoxy-2-(3-methoxyphenyl)ethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methoxy-2-(3-methoxyphenyl)ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-2-(3-methoxyphenyl)ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methoxy-2-(3-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-12-9-5-3-4-8(6-9)10(7-11)13-2;/h3-6,10H,7,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRFEXNTXJGYNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946383 | |

| Record name | 2-Methoxy-2-(3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23582-54-9 | |

| Record name | Phenethylamine, m,beta-dimethoxy-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023582549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-2-(3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-2-(3-methoxyphenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-(3-Methoxyphenyl)ethylamine

Abstract: This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-(3-methoxyphenyl)ethylamine. As a substituted phenethylamine, this compound's behavior in both chemical and biological systems is governed by its ionization state (pKa), lipophilicity (logP), and solubility. Understanding these core parameters is critical for its application in research and development, particularly in fields such as medicinal chemistry and pharmacology. This document details the theoretical underpinnings of these properties, provides robust, field-proven experimental protocols for their determination, and synthesizes the data into a practical framework for researchers, scientists, and drug development professionals. The methodologies described herein are designed to ensure data integrity and reproducibility, forming a self-validating system for characterization.

Introduction and Structural Elucidation

The compound central to this guide is 2-(3-methoxyphenyl)ethylamine. It belongs to the broad class of phenethylamines, a structural backbone found in numerous neurotransmitters, hormones, and pharmacologically active compounds.[1][2] The precise arrangement of functional groups—a primary amine on the ethyl side-chain and a methoxy group at the meta-position of the phenyl ring—dictates its unique physicochemical identity.

Slight structural modifications to the phenethylamine skeleton can lead to drastic changes in pharmacodynamic and pharmacokinetic properties. Therefore, rigorous characterization is the foundational step for any meaningful scientific investigation. Before any other property is measured, the identity and purity of the analyte must be unequivocally confirmed.

Note on Nomenclature: Initial inquiries for "2-Methoxy-2-(3-methoxyphenyl)ethylamine" did not yield a known chemical entity in standard databases. The structure described in this guide is the well-documented isomer 2-(3-methoxyphenyl)ethylamine (CAS: 2039-67-0), which is presumed to be the compound of interest.

1.1 Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | 2-(3-methoxyphenyl)ethan-1-amine | - |

| Synonyms | 3-Methoxyphenethylamine, 3-(2-Aminoethyl)anisole | [3][4] |

| CAS Number | 2039-67-0 | [3][4][5] |

| Molecular Formula | C₉H₁₃NO | [3][5] |

| Molecular Weight | 151.21 g/mol | [3][5] |

| Physical Form | Colorless to light yellow clear liquid | [3][4] |

1.2 Structural Confirmation Workflow

The first principle of physicochemical analysis is ensuring the integrity of the sample. A multi-technique approach is required to confirm the structure and assess purity, typically exceeding 97% for reliable data generation.[6][7]

Ionization Constant (pKa): The pH-Dependent Switch

The primary amine group of 2-(3-methoxyphenyl)ethylamine is basic and will exist in a pH-dependent equilibrium between its protonated (cationic) and neutral forms. The pKa is the pH at which these two forms are present in equal concentration. This value is arguably the most critical physicochemical parameter as it directly influences solubility, lipophilicity (logD), membrane permeability, and receptor binding. For an amine, the pKa refers to the equilibrium of its conjugate acid (R-NH₃⁺).

2.1 Causality and Importance

-

Solubility: The protonated, cationic form is significantly more water-soluble than the neutral form. Therefore, aqueous solubility will be highest at pH values well below the pKa.[8]

-

Absorption & Permeability: Biological membranes are lipid bilayers. The neutral, more lipophilic form of a molecule typically permeates these membranes more readily. The pKa, in conjunction with the pH of a biological compartment (e.g., stomach pH ~1-3, intestine pH ~6-7.4), determines the fraction of the compound in its absorbable form.

2.2 Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[9][10] It directly measures the change in pH of a solution of the analyte as a titrant is added.

Methodology:

-

Sample Preparation: Prepare a ~50 mM solution of 2-(3-methoxyphenyl)ethylamine in 0.15 M aqueous KCl (to maintain constant ionic strength).

-

Acidification: Acidify the solution to ~pH 2.0 with a standardized solution of 0.1 M HCl. This ensures >99.9% of the amine is in its protonated form (R-NH₃⁺).

-

Titration: Place the solution in a thermostatted vessel at 25°C under constant stirring. Titrate the solution by adding small, precise aliquots of a standardized 0.1 M NaOH solution.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the system to reach equilibrium. A high-precision, calibrated pH electrode is essential.[9][10]

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative corresponds to the equivalence point.

-

The pKa is the pH value on the titration curve corresponding to the volume of titrant that is exactly half of the volume required to reach the equivalence point (the half-equivalence point).[9]

-

Lipophilicity (logP & logD): Gauging Membrane Affinity

Lipophilicity is the affinity of a compound for a non-polar, lipid-like environment versus an aqueous one. It is a key determinant of a molecule's ability to cross biological membranes and is often correlated with bioavailability and metabolic clearance.

-

logP (Partition Coefficient): Represents the partitioning of the neutral species between octanol and water. It is an intrinsic property of the molecule.

-

logD (Distribution Coefficient): Represents the partitioning of all species (neutral and ionized) at a specific pH. For a basic compound like an amine, logD is pH-dependent and will be lower than logP at pH values below the pKa due to the higher concentration of the water-soluble ionized form.

3.1 Causality and Importance

-

Drug Development: Lipophilicity is a cornerstone of medicinal chemistry design principles, such as Lipinski's Rule of Five.[11] It influences absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Data Quality: Poorly soluble compounds can precipitate in in-vitro assays, leading to unreliable data.[8][12] Understanding lipophilicity helps in designing appropriate assay conditions.

3.2 Experimental Protocol: RP-HPLC Method for logP/logD Determination

The traditional shake-flask method is resource-intensive. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, reliable, and compound-sparing alternative by correlating a compound's retention time on a hydrophobic column with its lipophilicity.[13][14][15]

Methodology:

-

System Setup: Use a C18 reverse-phase column. The mobile phase should consist of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol).

-

Capacity Factor (k'): The retention factor, k', is calculated for each compound using the formula: k' = (tR - t₀) / t₀, where tR is the retention time of the analyte and t₀ is the column dead time (measured with a non-retained compound like uracil).

-

Calibration:

-

Prepare a set of 5-7 standard compounds with well-established logP values that bracket the expected logP of the analyte.

-

Inject each standard and determine its capacity factor (log k').

-

Create a linear calibration curve by plotting the known logP values of the standards against their corresponding log k' values. The relationship is typically linear: logP = m * log(k') + c.

-

-

Analyte Measurement:

-

Inject the 2-(3-methoxyphenyl)ethylamine sample under the identical chromatographic conditions.

-

Measure its retention time and calculate its log k'.

-

-

logP Determination: Interpolate the logP of the analyte from its log k' value using the generated calibration curve.

-

logD Measurement: To measure logD at a specific pH (e.g., 7.4), the aqueous component of the mobile phase must be buffered to that pH. The procedure remains the same.

Aqueous Solubility

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is a critical parameter for drug formulation and delivery.[8][12] Low solubility can be a major impediment to preclinical and clinical development, leading to poor absorption and bioavailability.[8]

4.1 Experimental Protocol: Thermodynamic Shake-Flask Solubility

This method determines the equilibrium solubility of the compound and is considered the "gold standard".[12][16][17]

Methodology:

-

Sample Preparation: Add an excess amount of solid (or liquid) 2-(3-methoxyphenyl)ethylamine to a series of vials containing buffered solutions at various physiologically relevant pH values (e.g., pH 2.0, pH 6.5, pH 7.4). The excess solid ensures that a saturated solution is formed.[12]

-

Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.[16][17]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is best achieved by high-speed centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification:

-

Prepare a calibration curve using known concentrations of the compound dissolved in an appropriate solvent (e.g., 50:50 acetonitrile:water).

-

Accurately dilute the filtered supernatant and quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.[12][17]

-

The measured concentration is the thermodynamic solubility at that specific pH.

-

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-(3-methoxyphenyl)ethylamine based on available data and established predictive models for analogous structures. Experimental determination is required for definitive values.

| Property | Predicted/Reported Value | Significance & Context |

| Molecular Weight | 151.21 g/mol | Confirmed value.[3][5] |

| pKa | ~9.5 - 10.5 (Estimated) | Typical for primary alkylamines.[9] The amine will be >99% protonated at stomach pH and significantly protonated at intestinal pH, impacting absorption. |

| logP | 1.4 - 1.9 (Estimated) | Based on unsubstituted phenethylamine (XLogP3 = 1.4)[18] and its 2-methoxy isomer (XLogP3 = 1.7).[19] Indicates moderate lipophilicity. |

| Boiling Point | 118-119 °C at 6 mmHg | Reported physical property.[5] |

| Density | 1.038 g/mL at 25 °C | Reported physical property.[5] |

| Aqueous Solubility | pH-dependent | Expected to be high at acidic pH (< pKa) due to protonation and significantly lower at basic pH (> pKa). Experimental data is crucial. |

Conclusion

The physicochemical profile of 2-(3-methoxyphenyl)ethylamine is characteristic of a small, basic, and moderately lipophilic phenethylamine derivative. Its primary amine function dictates a strong pH-dependency for both its aqueous solubility and its effective lipophilicity (logD). The protocols outlined in this guide provide a robust framework for the experimental determination of its pKa, logP/logD, and thermodynamic solubility. Accurate measurement of these parameters is not merely an academic exercise; it is an essential prerequisite for the successful design and interpretation of any subsequent biological or pharmacological studies, providing the foundational data needed to predict and understand its behavior in complex systems.

References

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10). Agilent. [Link]

- High throughput HPLC method for determining Log P values. (n.d.).

-

2-(3-methoxyphenyl)ethylamine. (2024, April 9). ChemBK. [Link]

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, August 23). Simulations Plus. [Link]

- Determination of logP coefficients via a RP-HPLC column. (n.d.).

-

Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. (n.d.). DOI. [Link]

-

Exploring the structural and electronic characteristics of phenethylamine derivatives: a density functional theory approach. (n.d.). Journal of Engineering and Applied Science. [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. [Link]

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025, June 5). Analytical Chemistry - ACS Publications. [Link]

-

SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (n.d.). DTIC. [Link]

-

Simple Method for the Estimation of pKa of Amines. (n.d.). MDPI. [Link]

-

In-vitro Thermodynamic Solubility. (2025, May 25). Protocols.io. [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. [Link]

-

2-Methoxyphenethylamine. (n.d.). PubChem - NIH. [Link]

-

Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3). (n.d.). Cheméo. [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PMC. [Link]

-

Chemical structures of the five substituted phenethylamine derivatives. (n.d.). ResearchGate. [Link]

- Synthesis method of 2-(2-methoxyphenoxy) ethylamine. (n.d.).

- Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. (n.d.).

-

Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine 2A Receptor. (2022, October 13). Semantic Scholar. [Link]

-

Phenethylamine. (n.d.). PubChem. [Link]

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. (2023, January 1). Biomolecules & Therapeutics - KoreaScience. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 3. 2-(3-Methoxyphenyl)ethylamine | CymitQuimica [cymitquimica.com]

- 4. 2-(3-Methoxyphenyl)ethylamine | 2039-67-0 | TCI AMERICA [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. H64494.22 [thermofisher.com]

- 7. H64494.14 [thermofisher.com]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. evotec.com [evotec.com]

- 13. agilent.com [agilent.com]

- 14. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus [simulations-plus.com]

- 15. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 16. enamine.net [enamine.net]

- 17. protocols.io [protocols.io]

- 18. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 2-Methoxyphenethylamine | C9H13NO | CID 74896 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(3-Methoxyphenyl)ethylamine: Synthesis, Characterization, and Applications

A Note on the Target Compound: Initial literature and database searches for "2-Methoxy-2-(3-methoxyphenyl)ethylamine" did not yield a registered CAS number or specific data for this structure. This suggests the compound is likely novel or not widely reported. This guide will therefore focus on the closely related and well-documented isomer, 2-(3-Methoxyphenyl)ethylamine , a significant building block in synthetic chemistry. The principles and methodologies discussed herein are foundational and can inform the synthesis and analysis of novel derivatives.

Introduction

2-(3-Methoxyphenyl)ethylamine, also known as 3-methoxyphenethylamine, is a primary amine belonging to the phenethylamine class of compounds. Its structure, featuring a methoxy-substituted benzene ring attached to an ethylamine side chain, makes it a versatile precursor in the synthesis of a variety of more complex molecules, particularly in the fields of pharmaceuticals and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and key applications for researchers and professionals in drug development and chemical synthesis.

Table 1: Physicochemical Properties of 2-(3-Methoxyphenyl)ethylamine

| Property | Value | Source |

| CAS Number | 2039-67-0 | [1][2][3][4] |

| Molecular Formula | C9H13NO | [1] |

| Molecular Weight | 151.21 g/mol | [1][2] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Density | 1.038 g/mL at 25 °C | [2] |

| Boiling Point | 118-119 °C at 6 mmHg | [2] |

| Refractive Index (n20/D) | 1.538 | [2] |

| Synonyms | 3-(2-Aminoethyl)anisole, 3-Methoxyphenethylamine | [1] |

Synthesis of 2-(3-Methoxyphenyl)ethylamine

The synthesis of 2-(3-methoxyphenyl)ethylamine can be achieved through various established routes in organic chemistry. A common and illustrative method involves the reduction of a corresponding nitrile or nitro compound. Below is a representative synthetic workflow.

Illustrative Synthetic Workflow

Caption: A generalized workflow for the synthesis of 2-(3-methoxyphenyl)ethylamine via reduction of 3-methoxyphenylacetonitrile.

Experimental Protocol: Reduction of 3-Methoxyphenylacetonitrile

This protocol describes a common laboratory-scale synthesis of 2-(3-methoxyphenyl)ethylamine.

Materials:

-

3-Methoxyphenylacetonitrile

-

Lithium aluminum hydride (LiAlH4) or a catalytic hydrogenation setup (e.g., H2 gas, Palladium on carbon)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous diethyl ether.

-

Addition of Precursor: Dissolve 3-methoxyphenylacetonitrile in anhydrous diethyl ether and add it dropwise to the stirred suspension of LiAlH4 at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for a specified period to ensure the reaction goes to completion.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Work-up: Filter the resulting mixture to remove the aluminum salts. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Final Purification: The crude 2-(3-methoxyphenyl)ethylamine can be further purified by distillation under reduced pressure.

Analytical Characterization

To confirm the identity and purity of the synthesized 2-(3-methoxyphenyl)ethylamine, a combination of spectroscopic techniques is employed.

Spectroscopic Data

While specific spectra for 2-(3-methoxyphenyl)ethylamine were not directly available in the initial search, the expected spectral characteristics can be inferred from its structure and data for similar compounds like its isomer, 2-(2-methoxyphenyl)ethylamine.

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (with splitting patterns indicative of a 1,3-disubstituted benzene ring), a singlet for the methoxy group protons, and two triplets for the ethylamine chain protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons (including the carbon attached to the methoxy group), the methoxy carbon, and the two carbons of the ethylamine side chain.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (151.21 g/mol ).

Applications in Research and Development

2-(3-Methoxyphenyl)ethylamine serves as a crucial intermediate in the synthesis of various target molecules.

Pharmaceutical Synthesis

This compound is a valuable building block for the synthesis of pharmacologically active compounds. For instance, it is used in the Pictet-Spengler reaction and in the palladium-catalyzed intramolecular coupling to synthesize 1,3-oxazepines.[2][3] The phenethylamine scaffold is present in numerous classes of drugs, and modifications of this core structure can lead to compounds with a wide range of biological activities.

Caption: Key synthetic pathways and applications of 2-(3-methoxyphenyl)ethylamine in the synthesis of complex molecules.

Safety and Handling

2-(3-Methoxyphenyl)ethylamine is a chemical that should be handled with appropriate safety precautions. It can cause severe skin burns and eye damage. It is essential to wear suitable protective clothing, gloves, and eye/face protection when working with this compound.[2] In case of accidental contact or inhalation, immediate medical attention should be sought.[2] Always consult the Safety Data Sheet (SDS) before handling.

Conclusion

2-(3-Methoxyphenyl)ethylamine is a foundational chemical intermediate with significant utility in organic synthesis, particularly in the development of new pharmaceutical agents. A thorough understanding of its synthesis, characterization, and reactivity is crucial for researchers and scientists working in this domain. While the initially requested "2-Methoxy-2-(3-methoxyphenyl)ethylamine" remains an elusive target in the current chemical literature, the established chemistry of its isomer provides a solid framework for the exploration and synthesis of novel phenethylamine derivatives.

References

-

ChemBK. 2-(3-methoxyphenyl)ethylamine. [Link]

Sources

"potential pharmacological profile of 2-Methoxy-2-(3-methoxyphenyl)ethylamine"

An In-Depth Technical Guide to the Potential Pharmacological Profile of 2-Methoxy-2-(3-methoxyphenyl)ethylamine

Abstract

This technical guide provides a comprehensive analysis of the potential pharmacological profile of 2-Methoxy-2-(3-methoxyphenyl)ethylamine, a novel phenethylamine derivative. Given the absence of direct empirical data for this compound, this document synthesizes information from structurally related molecules to construct a predictive pharmacological framework. We delve into its structural analysis, hypothesized pharmacodynamics at key central nervous system targets, and predicted metabolic pathways. Crucially, this guide outlines a systematic, multi-phase experimental workflow for the empirical validation of these predictions, from initial in-vitro screening to preliminary toxicological assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities with potential psychoactive properties.

Introduction and Structural Analysis

2-Methoxy-2-(3-methoxyphenyl)ethylamine is a phenethylamine derivative characterized by two key substitutions: a methoxy group on the meta-position (3-position) of the phenyl ring and a second methoxy group on the alpha-carbon of the ethylamine side chain. The phenethylamine scaffold is the backbone for numerous endogenous neurotransmitters and a wide array of synthetic psychoactive compounds.[1] The specific substitution pattern of this molecule suggests a complex interaction with monoaminergic systems.

Structural Features and Their Potential Significance:

-

Phenethylamine Core: This foundational structure provides the basis for interaction with monoamine receptors and transporters.

-

3-Methoxyphenyl Group: The meta-positioning of the methoxy group is known to influence receptor affinity and selectivity within the serotonergic and adrenergic systems. Compared to the more common 2,5-dimethoxy substitution pattern found in many psychedelic phenethylamines, the 3-methoxy substitution may confer a different pharmacological profile.[2]

-

α-Methoxy Group: The substitution of a methoxy group on the alpha-carbon is a unique feature. Typically, this position is either unsubstituted or carries a methyl group (as in amphetamines), which famously increases metabolic stability by reducing susceptibility to monoamine oxidase (MAO).[3] An α-methoxy group may similarly influence metabolic stability and will introduce specific steric and electronic properties that could significantly alter binding affinity and functional activity at target receptors compared to its non-α-substituted parent compound, 3-methoxyphenethylamine.

Predicted Pharmacodynamic Profile

Based on its structural similarity to known psychoactive phenethylamines, the primary pharmacological targets for 2-Methoxy-2-(3-methoxyphenyl)ethylamine are hypothesized to be within the serotonergic, dopaminergic, and trace amine systems.

Primary Molecular Targets

-

Serotonin (5-HT) Receptors: The phenethylamine structure is a classic scaffold for 5-HT receptor ligands.[4] High affinity for the 5-HT2A receptor is a hallmark of classic psychedelic phenethylamines.[2][5] Therefore, 5-HT2A, 5-HT2B, and 5-HT2C receptors are predicted as primary targets. The compound's activity could range from full to partial agonism.

-

Trace Amine-Associated Receptor 1 (TAAR1): Its structural analog, 2-(3-Methoxy-phenyl)-ethylamine, is a known agonist at human TAAR1.[6] TAAR1 is a key modulator of monoaminergic systems, and agonism at this receptor can influence dopamine and serotonin neurotransmission.

-

Dopamine and Norepinephrine Systems: Interaction with dopamine receptors (particularly D2) and monoamine transporters (DAT, NET, SERT) is plausible.[7] While many psychedelic phenethylamines have low affinity for transporters, N-substituted derivatives can exhibit increased binding.[8] The α-methoxy group's influence here is unknown but warrants investigation.

Hypothesized Mechanism of Action

The compound is predicted to act as an agonist or partial agonist at G-protein coupled receptors like the 5-HT2A and TAAR1 receptors. Its interaction with monoamine transporters is more speculative; it may act as a weak reuptake inhibitor or a releasing agent, though likely with lower potency than classical stimulants like amphetamine. The overall psychoactive effect would be a composite of its activities at these various targets. For instance, potent 5-HT2A agonism is associated with psychedelic effects, while significant action at DAT or NET would introduce stimulant properties.[9]

Predicted Pharmacokinetics and Metabolism

The metabolic fate of 2-Methoxy-2-(3-methoxyphenyl)ethylamine will be a critical determinant of its potency, duration of action, and safety profile.

Key Metabolic Pathways

Metabolism is expected to proceed via several well-established pathways for phenethylamines.[3]

-

O-Demethylation: Cytochrome P450 enzymes, particularly CYP2D6, are known to metabolize methoxylated phenethylamines.[10] Both the phenyl and the α-methoxy groups are susceptible to O-demethylation, which would produce hydroxylated metabolites that may themselves be pharmacologically active.

-

Deamination: Monoamine oxidases (MAO-A and MAO-B) are primary enzymes in the degradation of phenethylamines.[3] The presence of the α-methoxy group may hinder MAO-mediated deamination, potentially increasing the compound's bioavailability and duration of action compared to 3-methoxyphenethylamine.

-

N-Acetylation: This is another possible metabolic route for primary amines.

A summary of these predicted pathways is presented in Table 1.

| Metabolic Pathway | Primary Enzyme(s) Involved | Resulting Metabolite(s) | Anticipated Impact |

| Phenyl O-Demethylation | CYP450 (e.g., CYP2D6) | 3-Hydroxy-phenethylamine derivative | May alter receptor binding profile; potentially active metabolite |

| Alpha O-Demethylation | CYP450 | α-Hydroxy-phenethylamine derivative | May alter receptor binding profile; potentially active metabolite |

| Oxidative Deamination | Monoamine Oxidase (MAO-A/B) | Phenylacetic acid derivative | Inactivation and clearance of the compound |

Proposed Experimental Workflow for Pharmacological Characterization

A systematic, phased approach is required to empirically determine the pharmacological profile of this novel compound. This workflow ensures a logical progression from broad screening to specific mechanistic and safety evaluations.

Phase I: In Vitro Receptor and Transporter Profiling

The initial phase focuses on identifying the primary molecular targets and mechanism of action using established in-vitro assays.

Step-by-Step Protocol:

-

Primary Binding Screen:

-

Objective: To identify high-affinity receptor targets.

-

Methodology: Perform radioligand binding assays across a comprehensive panel of CNS targets. This panel should minimally include:

-

Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C.

-

Dopamine Receptors: D1, D2, D3.

-

Adrenergic Receptors: α1A, α2A.

-

Trace Amine Receptor: TAAR1.

-

Monoamine Transporters: SERT, DAT, NET.

-

-

Data Analysis: Calculate Ki (inhibition constant) values to determine binding affinities.

-

-

Functional Activity Assays:

-

Objective: To determine the functional effect (e.g., agonist, antagonist) at high-affinity targets identified in the binding screen.

-

Methodology:

-

For Gq-coupled receptors (e.g., 5-HT2A), use a calcium flux assay in transfected cell lines (e.g., HEK293).

-

For Gi/Gs-coupled receptors, use a cAMP accumulation assay.

-

-

Data Analysis: Generate dose-response curves to determine EC50 (potency) and Emax (efficacy) values.

-

-

Monoamine Transporter Inhibition Assays:

-

Objective: To quantify the inhibitory effect on serotonin, dopamine, and norepinephrine uptake.

-

Methodology: Use synaptosome preparations or transfected cell lines expressing the respective transporters and measure the uptake of radiolabeled substrates (e.g., [³H]5-HT, [³H]DA) in the presence of the test compound.

-

Data Analysis: Calculate IC50 values.

-

Caption: Phase I Experimental Workflow.

Phase II: In Vitro Metabolism and Toxicology

This phase investigates the compound's metabolic fate and potential for cellular toxicity, providing an early assessment of its safety profile.

Step-by-Step Protocol:

-

Metabolic Stability Assay:

-

Objective: To determine the rate of metabolism and identify major metabolic pathways.

-

Methodology: Incubate the compound with human liver microsomes (HLMs) or cryopreserved human hepatocytes.[11] Analyze samples at various time points using LC-MS/MS to measure the disappearance of the parent compound and the appearance of metabolites.

-

Data Analysis: Calculate in-vitro half-life (T½) and identify major metabolic products by mass shift.

-

-

CYP450/MAO Inhibition and Reaction Phenotyping:

-

Objective: To identify the specific enzymes responsible for metabolism and assess the potential for drug-drug interactions.

-

Methodology: Use recombinant human CYP and MAO enzymes to confirm which isoforms metabolize the compound.

-

Data Analysis: Determine the relative contribution of each enzyme to the compound's clearance.

-

-

In-Vitro Neurotoxicity Screen:

-

Objective: To assess the potential for cytotoxicity in a neuronal context.

-

Methodology: Use a human neuronal cell line, such as SH-SY5Y dopaminergic cells.[12][13] Expose cells to a range of concentrations of the compound for 24-48 hours.

-

Assays:

-

Cell Viability: MTT or LDH release assay.

-

Oxidative Stress: Measure reactive oxygen species (ROS) production.

-

Apoptosis/Necrosis: Use Annexin V/Propidium Iodide staining and flow cytometry.

-

-

Data Analysis: Determine the concentration at which toxic effects are observed.

-

Caption: Phase II Experimental Workflow.

Potential Therapeutic Applications and Toxicological Concerns

-

Potential Applications: As a research tool, this compound could be invaluable for probing the structure-activity relationships of α-substituted phenethylamines at serotonergic and trace amine receptors. Its unique structure may lead to a distinct pharmacological profile, potentially separating psychedelic-like effects from stimulant or other effects.

-

Toxicological Concerns: Based on the profiles of related compounds, potential toxicological risks could include:

-

Serotonergic Toxicity: If it is a potent 5-HT2A agonist, there is a risk of adverse psychological effects and, in combination with other serotonergic drugs, serotonin syndrome.[9]

-

Cardiovascular Effects: Interactions with adrenergic receptors or monoamine transporters could lead to tachycardia and hypertension.[9]

-

Neurotoxicity: As with many novel psychoactive substances, the potential for inducing oxidative stress or apoptosis in neuronal cells must be considered.[13]

-

Conclusion

2-Methoxy-2-(3-methoxyphenyl)ethylamine represents an unexplored chemical entity within the vast landscape of phenethylamine derivatives. The predictive analysis presented in this guide, based on established structure-activity relationships, suggests a compound with a potentially complex pharmacological profile centered on serotonergic and trace amine receptor interactions. The α-methoxy substitution is a key structural feature that may impart unique properties regarding metabolic stability and receptor affinity. The proposed experimental workflow provides a rigorous and logical pathway for the empirical determination of its true pharmacological, metabolic, and toxicological characteristics. This foundational work is essential for any future development or scientific investigation of this novel compound.

References

-

Pintori, N., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6785. [Link]

-

BindingDB. (n.d.). BDBM50240698 2-(3-Methoxy-phenyl)-ethylamine. [Link]

-

Pintori, N., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. PubMed, 34202634. [Link]

-

Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. [Link]

-

Rana, S., & Baumann, M. H. (2016). Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global Public Health. Therapeutic Drug Monitoring, 38(2), 156-165. [Link]

-

Takahashi, K., et al. (2000). [2-(O-Phenylalkyl)phenoxy]alkylamines III: Synthesis and selective serotonin-2 receptor binding (2). Chemical & Pharmaceutical Bulletin, 48(11), 1698-1707. [Link]

-

Carlier, J., et al. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. International Journal of Molecular Sciences, 22(10), 5192. [Link]

-

Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1424. [Link]

-

Wang, Y., et al. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Molecules, 30(12), 2947. [Link]

- Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.

-

Grokipedia. (n.d.). 3-Methoxyphenethylamine. [Link]

-

Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. PMC, PMC6892994. [Link]

-

Wang, Y., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182. [Link]

-

Wagmann, L., et al. (2019). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. ResearchGate. [Link]

-

Wikipedia. (n.d.). 2C-MMDA-3a. [Link]

-

Ewald, A. H., & Ehlers, A. (2005). New designer drug 4-iodo-2,5-dimethoxy-β-phenethylamine (2C-I): Studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric and capillary electrophoretic/mass spectrometric techniques. ResearchGate. [Link]

-

Hill, S. L., et al. (2013). Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: case series. Journal of Medical Toxicology, 9(3), 256-262. [Link]

-

Al-Zoubi, R. M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 793. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 6. BindingDB BDBM50240698 2-(3-Methoxy-phenyl)-ethylamine::2-(3-methoxyphenyl)ethylamine::CHEMBL316698::EN300-41636 [bindingdb.org]

- 7. [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride | 53102-69-5 | Benchchem [benchchem.com]

- 8. psilosybiini.info [psilosybiini.info]

- 9. Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: case series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 12. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structural Elucidation of 2-Methoxy-2-(3-methoxyphenyl)ethylamine

Preamble: The Imperative of Unambiguous Structural Confirmation

This document serves as an in-depth guide for researchers and drug development professionals, detailing a systematic and self-validating workflow for the complete structural elucidation of this compound. We will move beyond a simple recitation of procedures to explain the scientific rationale behind the selection of each technique, the interpretation of the resulting data, and the synergistic power of an integrated analytical strategy.

Part 1: Foundational Analysis via Mass Spectrometry (MS)

Expertise & Experience: The initial and most fundamental questions we must answer for an unknown compound are: "What is its molecular weight?" and "What is its elemental composition?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike nominal mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the confident determination of a unique molecular formula from a list of possibilities. We employ electrospray ionization (ESI) as it is a soft ionization technique, ideal for preserving the molecular ion of polar molecules like our target amine.

Experimental Protocol: Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) HRMS

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid ensures the primary amine is protonated, which is essential for positive-ion ESI.

-

Chromatographic Separation: Inject 5 µL of the sample onto a C18 reverse-phase HPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). Elute with a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid). This step ensures that we are analyzing a pure compound, free from synthetic impurities or starting materials.

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Full scan MS from m/z 50 to 500.

-

Collision Energy: Perform a tandem MS (MS/MS) experiment. Acquire a full scan, then subject the most abundant ion (the presumed [M+H]+) to collision-induced dissociation (CID) with nitrogen gas at varying collision energies (e.g., 10, 20, 40 eV) to induce fragmentation.

-

Mass Analyzer: TOF for high-resolution mass measurement.

-

Trustworthiness: Interpreting the Data

The molecular formula of 2-Methoxy-2-(3-methoxyphenyl)ethylamine is C₁₀H₁₅NO₂. The expected high-resolution mass data provides the first layer of structural confirmation.

| Data Point | Expected Result | Interpretation |

| Monoisotopic Mass | 181.1103 g/mol | Calculated exact mass of the neutral molecule. |

| [M+H]⁺ Ion (HRMS) | m/z 182.1176 | The measured mass of the protonated molecule. A match within 5 ppm of this value confirms the elemental composition of C₁₀H₁₆NO₂⁺. |

The MS/MS fragmentation pattern provides the blueprint of the molecule's connectivity. The fragmentation is not random; it occurs at the weakest bonds and results in stable charged fragments. The key is to propose logical bond cleavages that account for the observed fragment ions.

| Predicted Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Causality of Cleavage |

| 151.0913 | [M+H - CH₃OH]⁺ | Loss of the aliphatic methoxy group as methanol. |

| 135.0808 | [M+H - NH₃ - CH₃OH]⁺ | Subsequent loss of ammonia from the primary amine. |

| 121.0648 | [C₈H₉O]⁺ | β-cleavage, resulting in the stable methoxy-substituted tropylium ion. This is a highly characteristic fragment for phenethylamines.[1] |

| 107.0491 | [C₇H₇O]⁺ | Loss of the methoxy group from the phenyl ring. |

| 60.0597 | [C₂H₆NO]⁺ | Cleavage resulting in the methoxy-ethylamine fragment. |

Visualization: Predicted Fragmentation Pathway

Caption: Predicted MS/MS fragmentation of the protonated parent molecule.

Part 2: Functional Group Fingerprinting with FTIR Spectroscopy

Expertise & Experience: While MS gives us the formula and pieces of the puzzle, Fourier-Transform Infrared (FTIR) Spectroscopy confirms the presence of the key functional groups. It acts as a rapid and inexpensive cross-check of our hypothesis. For this molecule, we are specifically looking for evidence of the primary amine (-NH₂), the ether linkages (C-O), and the aromatic ring. The presence of a primary amine is distinguished by two N-H stretching bands, whereas a secondary amine shows only one.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Record a background spectrum of the clean ATR crystal (typically diamond or germanium) to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.

Trustworthiness: Correlating Absorptions to Structure

Each functional group vibrates at a characteristic frequency, resulting in a unique "fingerprint."

| Expected Wavenumber (cm⁻¹) | Vibration Mode | Functional Group Assignment |

| 3400 - 3250 (two bands) | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂)[2][3] |

| 3100 - 3000 | C-H Aromatic Stretch | 3-methoxyphenyl group |

| 2950 - 2850 | C-H Aliphatic Stretch | -CH₂- and -OCH₃ groups |

| 1600 - 1585 | N-H Scissoring (Bending) | Primary Amine (-NH₂)[3] |

| 1580, 1475 | C=C Aromatic Ring Stretch | 3-methoxyphenyl group |

| 1250 - 1200 | C-O Aryl Ether Stretch | Ar-O-CH₃ |

| 1150 - 1085 | C-O Aliphatic Ether Stretch | R-O-CH₃[3] |

| 800 - 690 | C-H Out-of-Plane Bending | Meta-disubstituted aromatic ring |

Visualization: FTIR Analysis Workflow

Caption: Standard workflow for ATR-FTIR analysis.

Part 3: Definitive Structural Mapping with NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation, providing detailed information about the local chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. For a structure of this complexity, 2D NMR experiments are not optional; they are essential for definitively assigning signals and proving connectivity. A COSY (Correlation Spectroscopy) experiment reveals which protons are coupled (i.e., adjacent to each other), while an HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton directly to the carbon it is attached to.[4]

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment to establish H-H correlations.

-

HSQC Acquisition: Run a standard gradient-selected HSQC experiment to establish one-bond C-H correlations.

Trustworthiness: Predicted NMR Data and Assignments

The predicted chemical shifts (δ) are based on the known effects of the functional groups. The methoxy groups and the amine are electron-donating, which influences the shielding of nearby nuclei.

Table of Predicted NMR Data (in CDCl₃)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Key 2D Correlations |

|---|---|---|---|

| Aromatic H (4) | δ 6.7-7.2 (m, 4H) | δ 110-160 | COSY: Correlations between adjacent aromatic protons. HSQC: Correlate to aromatic carbons. |

| -CH- (chiral) | δ 4.0-4.2 (t, 1H) | δ 80-85 | COSY: Correlates with -CH₂-. HSQC: Correlates to its own carbon. |

| -CH₂- | δ 2.8-3.0 (d, 2H) | δ 45-50 | COSY: Correlates with -CH- and -NH₂. HSQC: Correlates to its own carbon. |

| -NH₂ | δ 1.5-2.5 (br s, 2H) | - | COSY: May show weak correlation to -CH₂-. Signal disappears upon D₂O shake.[2] |

| Ar-OCH₃ | δ 3.8 (s, 3H) | δ 55-60 | HSQC: Correlates to its own carbon. |

| Aliphatic -OCH₃ | δ 3.3 (s, 3H) | δ 50-55 | HSQC: Correlates to its own carbon. |

Note: 'm' = multiplet, 't' = triplet, 'd' = doublet, 's' = singlet, 'br s' = broad singlet.

Visualization: Integrated NMR Elucidation Workflow

Caption: Workflow showing how 1D and 2D NMR data are integrated.

Part 4: Purity and Stereochemical Assessment with HPLC

Expertise & Experience: A confirmed structure is only meaningful if the sample is pure. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. Furthermore, our target molecule possesses a chiral center at the carbon bearing the aliphatic methoxy group. This means it can exist as two non-superimposable mirror images (enantiomers). Since enantiomers often have drastically different pharmacological effects, determining the enantiomeric composition of the sample is critical. This requires a specialized chiral stationary phase (CSP) capable of differentiating between the R and S enantiomers.

Experimental Protocol 1: Purity Analysis (Reversed-Phase HPLC)

-

System: HPLC with UV detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm.

-

Mobile Phase: Isocratic elution with 60:40 Methanol/Water + 0.1% Trifluoroacetic Acid (TFA). TFA acts as an ion-pairing agent to improve peak shape for the amine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 270 nm (wavelength of maximum absorbance for the methoxyphenyl chromophore).

-

Analysis: A single, sharp peak indicates high purity. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Experimental Protocol 2: Chiral Separation

-

System: HPLC with UV detector.

-

Column: Chiral stationary phase, e.g., a cellulose- or amylose-based column like Chiralpak AD-H.

-

Mobile Phase: Normal phase, e.g., Hexane/Isopropanol (90:10) with 0.1% Diethylamine (DEA). DEA is a basic modifier used to prevent peak tailing of the amine on the silica-based chiral support.

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 270 nm.

-

Analysis: If the sample is a racemic mixture, two baseline-resolved peaks of equal area will be observed. The enantiomeric excess (ee%) can be calculated if the areas are unequal.

Trustworthiness: Expected Chromatographic Data

| Analysis | Parameter | Expected Result | Interpretation |

| Purity (RP-HPLC) | Retention Time | Single peak at ~4-6 min | The analyte is retained and elutes as a single species. |

| Purity | >98% | The sample is of high purity, suitable for further study. | |

| Chiral (CSP-HPLC) | Retention Times | Two peaks (e.g., t₁ = 8.5 min, t₂ = 9.8 min) | The chiral column has successfully resolved the two enantiomers. |

| Peak Area Ratio | 1:1 | The sample is a racemic (50/50) mixture of R and S enantiomers. |

Visualization: HPLC Analysis Decision Tree

Caption: Decision workflow for purity and chiral analysis via HPLC.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of 2-Methoxy-2-(3-methoxyphenyl)ethylamine is achieved not by a single experiment, but by the convergence of evidence from orthogonal analytical techniques.

-

HRMS establishes the correct elemental formula.

-

FTIR confirms the presence of the expected chemical functionalities.

-

NMR , through a combination of 1D and 2D experiments, provides the definitive atom-by-atom connectivity map.

-

HPLC validates the purity of the analyzed sample and reveals its stereochemical nature.

Each piece of data cross-validates the others, culminating in an unambiguous and trustworthy structural assignment. This rigorous, multi-technique approach is the hallmark of modern analytical science and is indispensable for advancing chemical and pharmaceutical research with confidence and integrity.

References

-

SCIEX. (n.d.). Novel Psychoactive Substances (NPS) analysis. Retrieved from [Link]

-

Spectroscopy Online. (2026, February 14). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Retrieved from [Link]

-

Finley, C., et al. (2023, November 15). Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets. Analytical Chemistry. Retrieved from [Link]

-

Gergov, M., et al. (2025, December 9). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. Retrieved from [Link]

-

Grewal, R., et al. (2023, December 4). Deep Learning-Enabled MS/MS Spectrum Prediction Facilitates Automated Identification Of Novel Psychoactive Substances. bioRxiv. Retrieved from [Link]

-

Serrano, A., et al. (2000, April 19). Structural and Vibrational Assignment of p-Methoxyphenethylamine Conformers. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Hays, P. A., et al. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Semantic Scholar. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

DeRuiter, J., & Noggle, F. T. (2019, April 4). Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hal. Auburn University. Retrieved from [Link]

-

Zuba, D., et al. (2013, August 15). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Mass Spectrometry. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

-

Hays, P. A., et al. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Scribd. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. Retrieved from [Link]

-

Yusoff, S. M., et al. (2025, May 31). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Data in Brief. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Request PDF. Retrieved from [Link]

-

Stewart, J. E. (1957). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Phenethylamine, p-fluoro-, hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Phenethylamine. SpectraBase. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

Santillan, R., et al. (2007, February 12). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra of a-phenylethylamine (a), calixarene carboxylic.... Retrieved from [Link]

-

National Institute of Justice. (2008, January 1). GC-MS Studies on the Regioisomeric Methoxy-Methyl-Phenethylamines Related to MDEA MDMMA and MBDB. Retrieved from [Link]

-

NIST. (n.d.). 2-(2-Methoxyphenyl)ethylamine. NIST WebBook. Retrieved from [Link]

-

Westphal, F., et al. (2018, February 18). Separation of Positional Isomers of Nine 2-phenethylamine-derived Designer Drugs by Liquid Chromatography-Tandem Mass Spectrometry. Drug Testing and Analysis. Retrieved from [Link]

- Google Patents. (2016, October 26). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.

-

ResearchGate. (2025, August 7). Fast Separation of Selected Cathinones and Phenylethylamines by Supercritical Fluid Chromatography. Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of (A) phenylethylamine (PhEA) loaded in βCDNS.... Retrieved from [Link]

-

BindingDB. (n.d.). BindingDB BDBM50240698 2-(3-Methoxy-phenyl)-ethylamine. Retrieved from [Link]

-

NIST. (n.d.). 2-(2-Methoxyphenyl)ethylamine. NIST WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.

-

Kharas, G. B., et al. (n.d.). Synthesis and styrene copolymerization of alkoxy ring-substituted 2- methoxyethyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling of 2-Methoxy-2-(3-methoxyphenyl)ethylamine

[1]

Executive Summary & Compound Identity

2-Methoxy-2-(3-methoxyphenyl)ethylamine (Structure: 3-MeO-C₆H₄-CH(OMe)-CH₂-NH₂) presents a unique solubility challenge due to its dual ether functionality and primary amine group.[1] As a key building block, its purification and formulation depend critically on manipulating its phase behavior in organic solvents.[1]

This guide moves beyond static data tables—which are sparse for this specific derivative—to provide a self-validating solubility protocol . By leveraging structural analogs (e.g.,

Physicochemical Profile

| Property | Value (Predicted/Analog-Based) | Structural Influence |

| Molecular Formula | C₁₀H₁₅NO₂ | Lipophilic backbone with polar amine head.[1] |

| Molecular Weight | 181.23 g/mol | Low MW facilitates rapid dissolution kinetics.[1] |

| pKa (Amine) | ~9.5 (Base) | Highly basic; exists as cation at pH < 8.[1] |

| LogP (Free Base) | ~1.5 – 1.8 | Moderately lipophilic; soluble in organic solvents.[1] |

| H-Bond Donors | 2 (NH₂) | Facilitates solubility in protic solvents (MeOH).[1] |

| H-Bond Acceptors | 3 (N, O-Me, O-Me) | Enhances solubility in polar aprotic solvents.[1] |

Solubility Thermodynamics & Mechanistic Insight

Understanding the solubility of this compound requires distinguishing between its two primary forms: the Free Base (neutral) and the Salt (ionic, typically Hydrochloride).[1]

The Free Base (Neutral Form)

The free base is dominated by the lipophilic 3-methoxyphenyl ring and the methoxy-ethyl chain.[1]

-

Mechanism: Van der Waals forces and weak dipole interactions drive solubility.[1]

-

Preferred Solvents: Chlorinated hydrocarbons (DCM, Chloroform), Esters (Ethyl Acetate), and Alcohols (Methanol, Ethanol).[1]

-

Water Solubility: Low (< 1 mg/mL).[1] The hydrophobic C₁₀ skeleton overrides the polar amine group.[1]

The Salt Form (e.g., Hydrochloride)

Upon protonation (pH < pKa), the amine becomes an ammonium cation (

-

Mechanism: Ionic-dipole interactions and hydrogen bonding.[1]

-

Preferred Solvents: Water, Methanol, Ethanol, DMSO.[1]

-

Anti-Solvents: Ethers (Diethyl Ether, MTBE), Alkanes (Hexane, Heptane), Toluene.[1]

-

Critical Application: This sharp solubility contrast is the basis for purification by recrystallization .[1]

Experimental Protocol: The Self-Validating System

To determine the precise solubility limit (

Protocol A: Gravimetric Determination of Saturation Limit

Objective: Determine the maximum mass of solute dissolvable in a solvent at a specific temperature (

Reagents:

-

Compound: 2-Methoxy-2-(3-methoxyphenyl)ethylamine (Free Base or HCl Salt).[1]

-

Solvent: HPLC Grade (Methanol, DCM, or Toluene).[1]

Step-by-Step Methodology:

-

Preparation: Weigh a clean, dry 20 mL scintillation vial (

). -

Saturation: Add 10 mL of solvent to the vial. Add the compound in 50 mg increments, vortexing for 2 minutes between additions, until undissolved solid remains visible (suspension).

-

Equilibration: Place the vial in a temperature-controlled shaker (e.g., 25°C) for 24 hours to ensure thermodynamic equilibrium.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a gentle stream of nitrogen or rotary evaporation until a constant mass is achieved.[1]

-

Quantification: Weigh the dried residue (

). -

Calculation:

Validation Check: Repeat the measurement in triplicate. If the Relative Standard Deviation (RSD) > 5%, extend the equilibration time to 48 hours.

Solvent Selection Strategy

The following matrix categorizes solvents based on their interaction with the 2-methoxy-2-(3-methoxyphenyl)ethylamine pharmacophore.

Table 1: Solubility Matrix (Predicted)

| Solvent Class | Representative Solvents | Solubility (Free Base) | Solubility (HCl Salt) | Application |

| Polar Protic | Methanol, Ethanol, IPA | High (>100 mg/mL) | High (>50 mg/mL) | General solvent, Reaction medium.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Moderate | Library synthesis; difficult to remove.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Low | Extraction (Free Base), Partitioning.[1] |

| Esters | Ethyl Acetate, Isopropyl Acetate | High | Very Low | Crystallization (as anti-solvent for salts).[1] |

| Ethers | THF, MTBE, Diethyl Ether | Moderate | Insoluble | Precipitation of salts.[1] |

| Hydrocarbons | Hexane, Heptane, Toluene | Low/Moderate | Insoluble | Anti-solvent; washing impurities.[1] |

Visualization: Solubility & Purification Workflow

The following diagram illustrates the decision logic for solvent selection during purification, a critical workflow for drug development professionals.

Figure 1: Decision tree for purification based on solubility differentials between Free Base and Salt forms.

Case Study: Recrystallization of the HCl Salt

One of the most common requirements in drug development is the crystallization of the amine salt to achieve high purity (>99.5%).[1]

Scenario: You have 10g of crude 2-Methoxy-2-(3-methoxyphenyl)ethylamine HCl. It is yellow and sticky (hygroscopic).[1]

Optimized Protocol:

-

Dissolution: Place the crude solid in a flask. Add Isopropyl Alcohol (IPA) slowly while heating to 60°C. Use the minimum amount required to dissolve the solid (approx. 3-5 mL per gram).

-

Nucleation: Remove from heat. Once the solution cools to ~40°C, add Methyl tert-butyl ether (MTBE) dropwise until a faint cloudiness persists.[1]

-

Crystallization: Re-heat briefly to clear the solution, then let it cool to room temperature undisturbed. Finally, place in a fridge (4°C) for 12 hours.

-

Result: The lipophilic impurities remain in the MTBE/IPA mother liquor, while the pure amine salt crystallizes as white needles.[1]

Why this works: The "2-methoxy" group increases the lipophilicity of the salt compared to a simple phenethylamine, making IPA a better solvent than Methanol (which might be too good a solvent, preventing high yields).[1] MTBE acts as a selective anti-solvent that precipitates the ionic salt but solvates organic impurities.[1]

References

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for amine purification and recrystallization).

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Theoretical basis for solvent selection using HSP).

-

PubChem. (n.d.).[1] Compound Summary for 2-Methoxy-2-phenylethylamine (Analog). National Library of Medicine.[1] Retrieved from [Link] (Used as a structural baseline for solubility prediction).[1]

-

Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Comprehensive guide on solvent polarity and solute interactions).

Methodological & Application

Application Note: GC-MS Analysis of 2-Methoxy-2-(3-methoxyphenyl)ethylamine and its Metabolites

Introduction & Chemical Context

The analyte 2-Methoxy-2-(3-methoxyphenyl)ethylamine represents a specific structural class of beta-methoxy-phenethylamines. While less common than their beta-keto (cathinone) or beta-hydroxy analogs, beta-methoxy derivatives appear as both novel psychoactive substances (NPS) and specific byproducts of designer drug synthesis (e.g., methylation of beta-hydroxy precursors).

Structurally, the presence of the methoxy group at the

Chemical Profile[1][2][3][4]

-

IUPAC Name: 2-Methoxy-2-(3-methoxyphenyl)ethan-1-amine

-

Molecular Formula:

-

Molecular Weight: 181.23 g/mol

-

Key Functional Groups: Primary amine, Beta-methoxy ether, Aryl methyl ether.

-

pKa (Calculated): ~9.5 (Basic amine).

Sample Preparation Protocol

Given the basic nature of the amine, Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge is the gold standard for extracting this compound from complex biological matrices (urine, whole blood) to ensure high recovery and removal of neutral interferences.

Reagents

-

Phosphate Buffer: 100 mM, pH 6.0.

-

Elution Solvent: Dichloromethane:Isopropanol:Ammonium Hydroxide (78:20:2 v/v/v).

-

Derivatizing Agent: Pentafluoropropionic anhydride (PFPA) or Trifluoroacetic anhydride (TFAA).

Step-by-Step SPE Workflow (Urine/Blood)

-

Pre-treatment:

-

Urine: Dilute 1 mL urine with 2 mL Phosphate Buffer (pH 6.0). Verify pH is between 5.0–7.0.

-

Blood: Precipitate proteins in 1 mL blood using 2 mL cold acetonitrile. Centrifuge at 4000 rpm for 10 min. Dilute supernatant with 4 mL Phosphate Buffer (pH 6.0).

-

-

Conditioning:

-

Add 3 mL Methanol to MCX cartridge (60 mg/3 mL).

-

Add 3 mL Deionized Water.

-

Add 1 mL Phosphate Buffer (pH 6.0).

-

-

Loading:

-

Load pre-treated sample at a slow flow rate (1–2 mL/min).

-

-

Washing:

-

Wash 1: 2 mL Deionized Water (removes salts/proteins).

-

Wash 2: 2 mL 0.1 M HCl (removes acidic/neutral interferences).

-

Wash 3: 3 mL Methanol (removes hydrophobic neutrals; amine remains charged).

-

Dry cartridge under high vacuum for 10 minutes.

-

-

Elution:

-

Elute with 2 x 1.5 mL Elution Solvent (freshly prepared).

-

The ammonium hydroxide neutralizes the amine, releasing it from the sorbent.

-

-

Evaporation & Derivatization:

-

Evaporate eluate to dryness under nitrogen at 40°C.

-

Reconstitute: Add 50 µL Ethyl Acetate and 50 µL PFPA .

-

Incubate: Cap and heat at 70°C for 20 minutes.

-

Finish: Evaporate to dryness again and reconstitute in 100 µL Ethyl Acetate for GC-MS injection.

-

GC-MS Method Parameters

This method utilizes a non-polar capillary column with a temperature ramp optimized to separate the target analyte from common matrix interferences and potential regioisomers.

| Parameter | Setting |

| GC System | Agilent 7890B / 5977B MSD (or equivalent) |

| Column | Rxi-5Sil MS (30 m x 0.25 mm ID x 0.25 µm film) |

| Carrier Gas | Helium, Constant Flow 1.2 mL/min |

| Inlet | Splitless mode, 250°C. Purge flow 50 mL/min at 1.0 min. |

| Injection Vol | 1.0 µL |

| Oven Program | 60°C (hold 1 min) → 20°C/min to 280°C → 10°C/min to 310°C (hold 3 min). |

| Transfer Line | 280°C |

| Ion Source | EI Source, 230°C, 70 eV |

| Acquisition | Scan Mode: 40–550 amu (for identification). SIM Mode: See Table 2 (for quantitation). |

Mass Spectral Interpretation & Fragmentation

Understanding the fragmentation is critical for distinguishing this isomer from others (e.g., 4-methoxy derivatives).

Fragmentation Mechanism (PFPA Derivative)

The derivatization with PFPA adds a pentafluoropropionyl group (

-

Derivative Formula:

-

Derivative MW: 327.25 g/mol

Key Cleavage Pathways:

-

-Cleavage (Dominant): The bond between the

-

This retains the nitrogen and the PFPA group.

-

Fragment:

. -

m/z Calculation:

. -

Note: Depending on H-rearrangement, this often appears at m/z 176 or 190 if alkylated. For a primary amine PFPA derivative, the base peak is typically m/z 176 or 190 depending on substitution. For this specific structure (unsubstituted alpha carbon), the ion is m/z 176.

-

Correction: For primary phenethylamines, the alpha cleavage ion is

. Mass = 14 + 1 + 14 + 1 + 12 + 16 + 119 = 177? -

Let's verify:

. -

(14) +

-

Usually, the base peak for PFPA-PEAs is m/z 190 (if alpha-methyl) or m/z 176 (if no alpha-methyl). Since this is an ethylamine (no alpha-methyl), the base peak is m/z 176 .

-

-

Benzylic Cleavage:

-

The charge is retained on the aromatic portion stabilized by the methoxy groups.

-

Fragment:

. -

m/z Calculation:

. -

This ion (m/z 151) is highly diagnostic of the

-methoxy-3-methoxyphenyl core.

-

Diagnostic Ions Table

| Ion Type | m/z (Underivatized) | m/z (PFPA Derivative) | Origin/Mechanism |

| Base Peak | 30 | 176 | |

| Diagnostic 1 | 151 | 151 | |

| Diagnostic 2 | 121 | 121 | Loss of formaldehyde ( |

| Molecular Ion | 181 (Weak) | 327 (Trace) | Parent Molecule |

Metabolic Profiling & Pathway Analysis

Upon ingestion, 2-Methoxy-2-(3-methoxyphenyl)ethylamine undergoes Phase I metabolism primarily driven by CYP450 enzymes (likely CYP2D6 and CYP3A4).

Predicted Metabolic Pathways

-

O-Demethylation (Major):

-

Ring O-Demethylation: Removal of the methyl group on the phenyl ring to form 2-Methoxy-2-(3-hydroxyphenyl)ethylamine.

-

Beta O-Demethylation: Removal of the beta-methoxy methyl to form Beta-hydroxy-3-methoxyphenethylamine (Normacromerine analog).

-

-

Oxidative Deamination (Major):

-

MAO-mediated conversion of the amine to an aldehyde, followed by oxidation to 2-Methoxy-2-(3-methoxyphenyl)acetic acid.

-

-

N-Acetylation (Minor):

-

Phase II conjugation directly on the amine.

-

Workflow & Pathway Diagram

Caption: Predicted metabolic pathway showing Phase I O-demethylation/deamination and Phase II glucuronidation.

Analytical Validation Criteria (Standard Protocol)

To ensure the trustworthiness of the assay, the following validation parameters must be met:

-

Linearity:

over the range of 10–1000 ng/mL. -

Limit of Detection (LOD): Signal-to-Noise (S/N) ratio

(Target: ~1–5 ng/mL). -

Recovery: Absolute recovery > 80% using the MCX SPE protocol.

-

Interference Check: Blank matrix must show no peaks at retention time of analyte or internal standard (e.g., Methamphetamine-D5).

References

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. Available at: [Link]

-

United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Available at: [Link]

-

Wyman, J. F., et al. (2020). "Extraction and Analysis of Phenethylamines in Biological Specimens." Journal of Analytical Toxicology. [Link]

-

Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational text for phenethylamine structures). [Link]

The Versatile Precursor: Application Notes on the Synthesis and Utility of 2-(3-Methoxyphenyl)ethylamine

A Note to the Researcher: Initial inquiries for "2-Methoxy-2-(3-methoxyphenyl)ethylamine" did not yield specific and authoritative data in the scientific literature. This suggests the compound may be novel, not widely synthesized, or referred to under a different nomenclature. However, the closely related and structurally significant analogue, 2-(3-Methoxyphenyl)ethylamine , is a well-documented and versatile precursor in organic synthesis. This guide, therefore, focuses on the applications and protocols for this readily available and synthetically important building block, providing a scientifically grounded resource for researchers in drug discovery and organic chemistry.

Introduction: The Synthetic Potential of a Key Phenethylamine